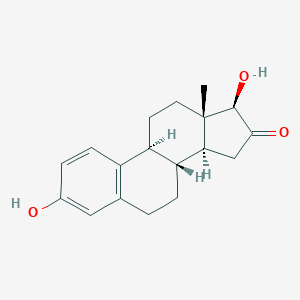

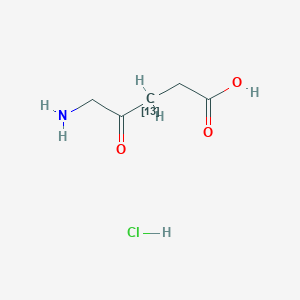

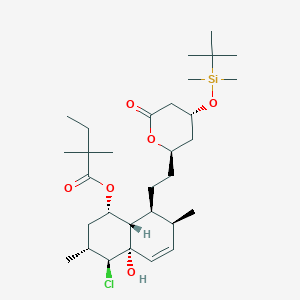

![molecular formula C18H25NO6 B023971 Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate CAS No. 160169-48-2](/img/structure/B23971.png)

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate

説明

Introduction Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate is a compound of interest in various fields of chemistry and pharmacology. It is relevant in the synthesis of complex organic molecules and has potential applications in pharmaceuticals.

Synthesis Analysis The synthesis process of related compounds typically involves methods such as Knoevenagel condensation reactions and other complex organic synthesis techniques. For example, Kumar et al. (2016) described the synthesis of a related compound, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, through Knoevenagel condensation of 4-chlorobenzaldehyde and ethyl acetoacetate (Kumar et al., 2016).

Molecular Structure Analysis The molecular structure of such compounds can be elucidated using spectroscopic methods like NMR, IR, and X-ray crystallography. For instance, a study by Czajgucki et al. (2003) used 1H NMR spectroscopy for structure determination (Czajgucki et al., 2003).

Chemical Reactions and Properties This category includes reactions like carbonylations and hydrogenations. A study by Ishii et al. (1997) discusses a carbonylation reaction involving a piperazine ring, which could be relevant to understanding the chemical behavior of Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate (Ishii et al., 1997).

Physical Properties Analysis The physical properties of such compounds, including their crystalline structure and melting points, are crucial for their application in synthesis and drug design. Vogt et al. (2013) characterized polymorphic forms of a related compound using X-ray diffraction techniques (Vogt et al., 2013).

科学的研究の応用

Biomarker Development for Tobacco Exposure and Cancer Research

The measurement of human urinary carcinogen metabolites, such as those derived from benzene and naphthol among smokers or non-smokers exposed to environmental tobacco smoke (ETS), provides crucial information about tobacco and cancer. The development and application of biomarkers like NNAL and NNAL-Gluc, derived from tobacco-specific nitrosamines, are instrumental in studies on ETS exposure and tobacco-related cancer risks. This approach underscores the significance of biochemical markers in evaluating carcinogen exposure and metabolism in humans, aiding in cancer research and public health interventions (Hecht, 2002).

Biodegradation and Environmental Remediation

The biodegradation and fate of gasoline ether oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the capabilities of microorganisms to utilize ETBE as a carbon and energy source. This research elucidates aerobic biodegradation pathways, identifying specific enzymes and genetic markers involved in the process. Such studies provide a foundation for employing bioremediation techniques to address pollution from gasoline additives, enhancing environmental cleanup strategies (Thornton et al., 2020).

Drug Discovery and Molecular Pharmacology

Investigations into AKR1C3 inhibitors demonstrate the potential of targeting specific enzymes for the treatment of hormonal and hormone-independent malignancies. The identification of potent and selective inhibitors through patent literature reviews reveals the ongoing efforts in developing new therapeutic agents. Such research contributes to the broader field of medicinal chemistry, offering insights into drug design and the molecular mechanisms underlying cancer and other diseases (Penning, 2017).

Ethylene and Plant Biology

The role of ethylene and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), in plant biology, extends beyond simple growth regulation. Research on ACC underscores its multifaceted roles, including signaling independently of ethylene, influencing plant growth, and stress responses. Such insights contribute to our understanding of plant hormone biology and its implications for agriculture and horticulture (Van de Poel & Van Der Straeten, 2014).

特性

IUPAC Name |

benzyl (2R)-2-[(1R,2S)-3-ethoxy-1,2-dihydroxy-3-oxopropyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO6/c1-2-24-17(22)16(21)15(20)14-10-6-7-11-19(14)18(23)25-12-13-8-4-3-5-9-13/h3-5,8-9,14-16,20-21H,2,6-7,10-12H2,1H3/t14-,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZWZAYRGSPQQL-OAGGEKHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C1CCCCN1C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]([C@@H]([C@H]1CCCCN1C(=O)OCC2=CC=CC=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448226 | |

| Record name | Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate | |

CAS RN |

160169-48-2 | |

| Record name | Ethyl N-Benzyloxycarbonyl-3-[(2R)-piperidinyl)]-(2R,3S)-dihydroxrpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

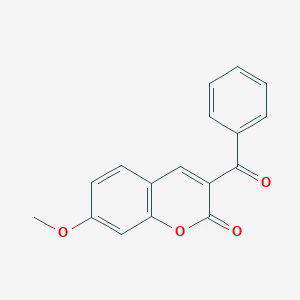

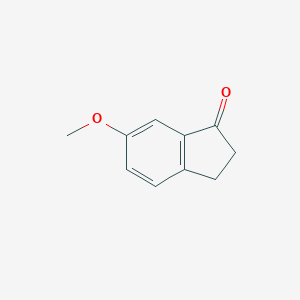

![1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-3-methoxy-1-butanone](/img/structure/B23890.png)

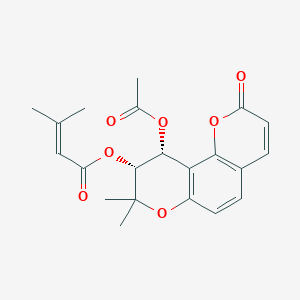

![(2S,3S,4S,5R,6S)-6-[4-(dipropylsulfamoyl)benzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B23897.png)